molecular formula C7H14N2 B7950846 7-Methyl-3,7-diazabicyclo[4.2.0]octane

7-Methyl-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B7950846
M. Wt: 126.20 g/mol
InChI Key: XKPWQAUVZANBIU-UHFFFAOYSA-N
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Description

7-Methyl-3,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C7H14N2. It is a derivative of diazabicyclooctane, characterized by the presence of a methyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3,7-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a methylating agent, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3,7-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

7-Methyl-3,7-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can act as nucleophiles, facilitating various chemical reactions. Additionally, the compound can form stable complexes with metal ions, which can be exploited in catalytic processes .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-3,7-diazabicyclo[4.2.0]octane is unique due to the presence of the methyl group at the 7th position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other diazabicyclo compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

7-methyl-3,7-diazabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-6-4-8-3-2-7(6)9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPWQAUVZANBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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